molecular formula C22H29N5O B2390672 N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902032-04-6

N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2390672
CAS No.: 902032-04-6
M. Wt: 379.508
InChI Key: RKKIWQZCNKZOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a highly potent and selective ATP-competitive inhibitor of the Discoidin Domain Receptor 1 (DDR1) tyrosine kinase. DDR1 is a collagen-activated receptor that plays a critical role in cell adhesion, proliferation, and extracellular matrix remodeling . Its aberrant signaling has been implicated in the progression of various cancers, including breast, lung, and brain tumors, where it influences cancer cell invasion, metastasis, and the tumor microenvironment. Furthermore, DDR1 inhibition has emerged as a promising therapeutic strategy for fibrotic diseases, such as lung and liver fibrosis, by disrupting collagen-mediated activation of pro-fibrotic pathways . This compound demonstrates high selectivity for DDR1 over the closely related DDR2 and a broad panel of other kinases, making it an invaluable pharmacological tool for dissecting the specific biological functions of DDR1 in vitro and in vivo. Researchers utilize this inhibitor to explore mechanisms of tumorigenesis, epithelial-mesenchymal transition, and fibrosis, providing critical insights for developing novel targeted therapies.

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O/c1-2-7-19-16-21(23-10-6-11-26-12-14-28-15-13-26)27-22(25-19)20(17-24-27)18-8-4-3-5-9-18/h3-5,8-9,16-17,23H,2,6-7,10-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKIWQZCNKZOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=NN2C(=C1)NCCCN3CCOCC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack. The major products formed depend on the specific reagents and conditions used in these reactions.

Scientific Research Applications

Anticancer Potential

The compound exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values of 12.5 µM and 15.0 µM, respectively. The mechanism involves modulation of signaling pathways that regulate cell growth and survival, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

Research indicates that N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine may possess anti-inflammatory properties. Its structure suggests the ability to inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases. This potential has led to investigations into its use as an anti-inflammatory therapeutic.

Enzyme Inhibition

The compound has been identified as an enzyme inhibitor, particularly targeting enzymes involved in disease pathways. This inhibition can alter cellular responses and interfere with critical signaling pathways associated with various diseases, further supporting its therapeutic potential .

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance its biological activity. The structural characterization reveals a fused heterocyclic system that contributes to its unique properties.

Case Studies and Research Findings

StudyFindings
Anticancer Activity Study Demonstrated significant cytotoxicity against A549 and MCF-7 cell lines with IC50 values of 12.5 µM and 15.0 µM respectively.
Anti-inflammatory Evaluation Showed potential for reducing pro-inflammatory cytokine levels in vitro, indicating possible therapeutic applications in inflammatory conditions.
Enzyme Interaction Analysis Identified as an effective inhibitor of specific enzymes linked to cancer and inflammation pathways, suggesting a dual therapeutic role .

Mechanism of Action

The mechanism of action of N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets and pathways. The compound’s structural similarity to purine bases allows it to interfere with biological processes, potentially inhibiting the growth of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidines are a versatile scaffold with modifications at positions 3, 5, and 7 driving pharmacological diversity. Below is a comparative analysis of the target compound and structurally related analogs:

Variations in the Position 7 Amine Substituent

The amine at position 7 is critical for target engagement. Key comparisons include:

Compound Name Amine Substituent Key Features Reference
N-[3-(Morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine 3-(Morpholin-4-yl)propyl Polar morpholine ring enhances solubility; potential CNS or antiparasitic activity
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine Pyridin-2-ylmethyl Aromatic amine; anti-mycobacterial activity (MIC: 0.5–2 µg/mL)
N-(3-(1H-Imidazol-1-yl)propyl)-5-isopropyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine 3-(Imidazol-1-yl)propyl Basic imidazole moiety; antiparasitic applications
N-(4-Chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine 4-Chlorophenyl Lipophilic aryl amine; limited solubility but high membrane permeability

Key Insights :

  • Morpholinylpropyl derivatives (e.g., target compound) balance polarity and lipophilicity, favoring blood-brain barrier penetration for CNS targets .
Variations in Positions 3 and 5

Substituents at positions 3 (aryl) and 5 (alkyl/aryl) modulate steric and electronic properties:

Compound Name Position 3 Substituent Position 5 Substituent Molecular Weight Biological Note Reference
Target Compound Phenyl Propyl 404.5 g/mol* Screening hit; uncharacterized activity
3-(4-Fluorophenyl)-5-(4-isopropylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 4-Fluorophenyl 4-Isopropylphenyl 463.5 g/mol Anti-mycobacterial (MIC: 1 µg/mL)
5-Methyl-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine 4-Methylphenyl Methyl 377.5 g/mol PubChem entry (structural analog)
5-Methyl-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine 4-Methylphenyl Methyl (+ CF3 at C2) 433.5 g/mol Trifluoromethyl enhances metabolic stability

Key Insights :

  • Fluorophenyl groups at position 3 improve anti-mycobacterial potency, likely via enhanced hydrophobic interactions .
  • Trifluoromethyl groups (position 2) increase metabolic stability and electronegativity, as seen in derivatives .
  • Propyl chains (position 5) offer flexibility, while bulkier groups (e.g., isopropylphenyl) may restrict binding pocket access .

Biological Activity

N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a compound with significant potential in various biological applications. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C22H29N5O
  • CAS Number : 902032-04-6
  • Structure : The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Compounds with a similar structure have been shown to inhibit enzymes such as Factor Xa, which plays a crucial role in the coagulation cascade. The inhibition of this enzyme can lead to anticoagulant effects, making it a candidate for thrombotic disease treatment .
  • Antioxidant and Anti-inflammatory Properties : Recent studies have indicated that pyrazole derivatives exhibit antioxidant and anti-inflammatory activities. These properties are essential for therapeutic applications in conditions characterized by oxidative stress and inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticoagulantInhibition of Factor Xa
AntioxidantReduction of oxidative stress markers
Anti-inflammatoryDecreased levels of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cell lines

Case Studies and Research Findings

  • Anticoagulant Activity :
    • A study optimized the pyrazole core leading to the discovery of potent Factor Xa inhibitors. This research highlighted the importance of structural modifications in enhancing biological activity .
  • Antioxidant Effects :
    • Molecular docking studies revealed that compounds similar to this compound display strong binding affinities to antioxidant targets, suggesting potential use in oxidative stress-related diseases .
  • Anti-inflammatory Mechanism :
    • Research indicated that pyrazolo compounds can modulate inflammatory pathways, leading to reduced expression of inflammatory mediators. This effect was particularly noted in models of chronic inflammation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine?

  • Methodological Answer : The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursors (e.g., aminopyrazoles or boronic acids) under controlled conditions. Key parameters include:

  • Catalysts : Use of palladium catalysts (e.g., Suzuki coupling for aryl substitutions, as seen in ).
  • Solvents : Polar aprotic solvents (e.g., DMF, DCM) for improved solubility and reactivity .
  • Temperature : Reactions often require heating (e.g., reflux at 80–120°C) to drive cyclization or coupling steps .
  • Purification : Silica gel chromatography or reverse-phase HPLC for isolating high-purity products .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1H and 13C NMR to confirm substituent positions and connectivity (e.g., aromatic protons at δ 7.2–8.5 ppm for phenyl groups) .
  • HRMS : To verify molecular weight and fragmentation patterns .
  • X-ray crystallography : If single crystals are obtainable, for unambiguous 3D structural determination .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodological Answer :

  • Kinase inhibition screens : Test against kinase panels (e.g., EGFR, CDK2) due to structural similarity to known kinase inhibitors .
  • Antimicrobial assays : Broth microdilution for MIC determination, given the activity of related pyrazolo-pyrimidines against mycobacteria .
  • Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to evaluate IC50 values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Modify substituents : Vary the morpholine-propyl chain (e.g., replace morpholine with piperazine) to study effects on solubility and target binding .
  • Isosteric replacements : Substitute the phenyl group with heteroaromatic rings (e.g., pyridine) to modulate electronic properties .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to correlate substituents with activity trends observed in analogs .

Q. How should contradictory data on biological efficacy between in vitro and in vivo models be resolved?

  • Methodological Answer :

  • ADME optimization : Evaluate metabolic stability (e.g., liver microsomal assays) and plasma protein binding to address bioavailability gaps .
  • Dosage refinement : Conduct pharmacokinetic studies (e.g., AUC, Cmax) to adjust dosing regimens in animal models .
  • Target engagement assays : Use techniques like thermal shift assays or SPR to confirm target binding in vivo .

Q. What strategies are effective for improving selectivity over off-target enzymes?

  • Methodological Answer :

  • Fragment-based design : Introduce steric hindrance (e.g., tert-butyl groups) to block access to non-target binding pockets .
  • Co-crystallization studies : Resolve ligand-enzyme complexes (e.g., with CDK2) to guide rational modifications .
  • Selectivity screening : Test against structurally related enzymes (e.g., CDK4 vs. CDK2) to identify key discriminatory interactions .

Q. How can in silico modeling predict metabolic liabilities of this compound?

  • Methodological Answer :

  • Metabolite prediction : Use software like MetaSite to identify vulnerable sites (e.g., morpholine ring oxidation) .
  • CYP inhibition assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
  • QSAR models : Train models on pyrazolo-pyrimidine datasets to forecast metabolic stability .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC50 values across studies?

  • Methodological Answer :

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Validate reference compounds : Include positive controls (e.g., staurosporine for kinase assays) to calibrate inter-lab variability .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .

Key Experimental Design Considerations

  • Synthetic reproducibility : Document exact equivalents of reagents (e.g., 1.2 eq. BBr3 in DCM for demethylation) to ensure consistency .
  • Biological replicates : Use ≥3 technical and biological replicates in assays to mitigate variability .
  • Negative controls : Include vehicle-only and scrambled-compound groups to rule out nonspecific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.